2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a benzyloxy group attached to a naphthaldehyde moiety, and a benzothiazolyl group linked through a hydrazone linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone typically involves the condensation of 2-(benzyloxy)-1-naphthaldehyde with 1-(1,3-benzothiazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazolyl moiety, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone include other hydrazones and benzothiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
2-(2-hydroxyphenyl)-6-nitrobenzothiazole: Known for its potent activity against certain cancer cell lines.
2-(2-hydroxyphenyl)-6-cyanobenzothiazole: Demonstrates selective activity against specific cell lines.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties and is used in the development of new antimicrobial agents.
The uniqueness of 2-(benzyloxy)-1-naphthaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H19N3OS |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C25H19N3OS/c1-2-8-18(9-3-1)17-29-23-15-14-19-10-4-5-11-20(19)21(23)16-26-28-25-27-22-12-6-7-13-24(22)30-25/h1-16H,17H2,(H,27,28)/b26-16+ |
InChI Key |
WEHAEYQGJLSVRU-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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